6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a quinazolin-8-one core fused with a 1,3-dioxolo ring, a propenyl substituent at position 7, and a sulfanyl-linked 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 4. This article provides a detailed comparison of Compound A with structurally and functionally related compounds, emphasizing pharmacological, synthetic, and physicochemical properties.
Properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O4S/c1-2-7-26-20(27)14-8-16-17(29-11-28-16)9-15(14)23-21(26)31-10-18-24-19(25-30-18)12-3-5-13(22)6-4-12/h2-6,8-9H,1,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVJWXDOZLFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Br)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the bromophenyl group. The quinazolinone core is then constructed, and the final steps involve the formation of the dioxolo ring and the attachment of the prop-2-en-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution reactions could result in a variety of bromophenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its interaction with specific biological targets such as enzymes or receptors involved in cellular processes like proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain enzyme activities, which could be beneficial in cancer treatment strategies .
Antimicrobial Activity
The presence of the oxadiazole ring and the bromophenyl group suggests potential antimicrobial activity. Compounds with similar structures have been shown to exhibit significant antimicrobial effects against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Studies on related compounds have demonstrated anti-inflammatory properties by inhibiting the increase in intracellular calcium levels induced by platelet-activating factors. This suggests that the compound may also possess similar anti-inflammatory capabilities .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to undergo various chemical reactions allows for modifications that can enhance its conductivity or stability in electronic devices .
Polymer Chemistry
In polymer synthesis, the compound can serve as a functional monomer to create new polymeric materials with tailored properties. The incorporation of heterocyclic compounds into polymer matrices can improve thermal stability and mechanical strength .
Chemical Synthesis
The synthesis of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. These processes require careful optimization of reaction conditions to achieve high yields and purity. The synthesis pathway often includes:
- Formation of the oxadiazole ring.
- Introduction of the sulfanyl group.
- Functionalization at the quinazoline core.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of derivatives similar to this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells .
Case Study 2: Antimicrobial Testing
Another research project focused on testing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities exhibited potent antimicrobial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Key Structural Features of Compound A:
- Quinazolin-8-one core : Imparts rigidity and hydrogen-bonding capacity.
- 1,3-Dioxolo group : Enhances metabolic stability and lipophilicity.
- Propenyl substituent : May influence pharmacokinetics via π-π interactions.
- Sulfanyl-linked 1,2,4-oxadiazole : Contributes to electrophilic reactivity and target binding.
Comparable Compounds:
Structural Insights :
- 4-Bromophenyl Group : Present in A , B , and C , enhances halogen bonding and hydrophobic interactions with targets .
- Oxadiazole vs. Triazole : A and D use oxadiazole rings (electron-deficient), while B employs triazole (hydrogen-bond acceptor), affecting target selectivity .
- Sulfanyl vs. Sulfonamide : The sulfanyl group in A offers nucleophilic reactivity, contrasting with the sulfonamide in C , which enhances solubility and hydrogen bonding .
Pharmacological Activity
Anticonvulsant Potential:
- Compound B demonstrated anticonvulsant activity in maximal electroshock (MES) tests, attributed to its triazole-thione moiety modulating GABAergic pathways .
- Compound D showed potent MES activity at 30 mg/kg, with lower neurotoxicity than phenytoin, linked to oxadiazole-mediated sodium channel blockade .
- Compound A is hypothesized to share anticonvulsant properties due to its oxadiazole and quinazolinone core, though experimental validation is pending.
Antimicrobial and Enzyme Inhibition:
- Compound A ’s 1,3-dioxolo group may enhance metabolic stability against microbial degradation, similar to chromone glycosides in natural products .
Physicochemical Properties
Computational Predictions
Agglomerative hierarchical clustering based on structural similarity (e.g., 4-bromophenyl, oxadiazole) predicts Compound A may share targets with B and C , such as GABA receptors or sodium channels . Tanimoto similarity scores >0.7 suggest overlapping bioactivity with anticonvulsant and antimicrobial agents .
Biological Activity
The compound 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A bromophenyl group
- An oxadiazole ring
- A dioxoloquinazolinone core
These structural components contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance:
- IC50 values for various derivatives were reported, with some showing potent activity against cancer cell lines such as HCT-116 and MCF-7. The best-performing compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 2.86 |
| 10c | MCF-7 | 1.82 |
| Doxorubicin | MCF-7 | 4.17 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains:
- Compounds with electron-withdrawing groups (like bromine) showed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- It may bind to enzymes or receptors involved in cell proliferation and apoptosis pathways.
- The presence of the oxadiazole moiety is crucial for the observed cytotoxic effects .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various oxadiazole derivatives, it was found that modifications at the para position significantly influenced activity. The presence of electron-donating groups improved anticancer potential while electron-withdrawing groups enhanced antimicrobial properties .
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that specific substitutions on the oxadiazole ring could lead to improved biological activity. For example:
Q & A
Q. What safety protocols are critical during synthesis of brominated intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
